molecular formula C18H17NO5 B5655425 3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethoxyphenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethoxyphenyl)acrylamide

Cat. No. B5655425
M. Wt: 327.3 g/mol
InChI Key: CWFPUIQUHKHYLD-XBXARRHUSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethoxyphenyl)acrylamide is a chemical compound of interest in various fields of chemistry and materials science. Its unique molecular structure lends it distinct physical and chemical properties.

Synthesis Analysis

Research on similar compounds has involved various synthesis methods. For example, Sharma et al. (2016) synthesized a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, via spectral analysis and X-ray diffraction studies (Sharma et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethoxyphenyl)acrylamide has been explored using X-ray diffraction and other analytical methods. Prabhuswamy et al. (2016) determined the crystal structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, through single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of acrylamide derivatives have been widely studied. For instance, Wu et al. (2004) described the synthesis and KCNQ2 opener activity of various N-substituted acrylamides, highlighting their chemical reactivity and potential applications (Wu et al., 2004).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-13-5-7-15(22-2)14(10-13)19-18(20)8-4-12-3-6-16-17(9-12)24-11-23-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFPUIQUHKHYLD-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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